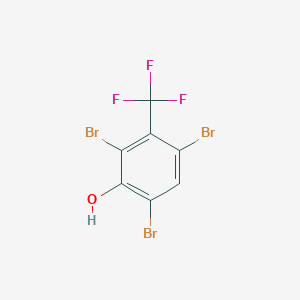
2,4,6-Tribromo-3-(trifluoromethyl)phenol
描述
2,4,6-Tribromo-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H2Br3F3O. It is classified as a brominated phenol and is known for its diverse applications in scientific research. This compound exhibits remarkable properties that enable its utilization in various fields, such as organic synthesis, medicinal chemistry, and environmental studies.
准备方法
The synthesis of 2,4,6-Tribromo-3-(trifluoromethyl)phenol can be achieved through several methods:
Bromination of Phenol: This method involves the reaction of phenol with bromine under controlled conditions to introduce bromine atoms at the 2, 4, and 6 positions of the phenol ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents through electrophilic aromatic substitution.
Industrial Production: Industrial production methods often involve the use of pre-synthesized intermediates such as 3-(trifluoromethyl)phenylboronic acid, which undergoes further bromination to yield the final product.
化学反应分析
2,4,6-Tribromo-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,4,6-Tribromo-3-(trifluoromethyl)phenol has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Environmental Studies: It is used in studies related to environmental pollution and the degradation of brominated compounds.
Industrial Applications: It is utilized in the production of flame retardants and as a fungicide and wood preservative.
作用机制
The mechanism of action of 2,4,6-Tribromo-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.
相似化合物的比较
2,4,6-Tribromo-3-(trifluoromethyl)phenol can be compared with other brominated phenols and trifluoromethylated compounds:
Similar Compounds: Examples include 2,4,6-tribromophenol and 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds.
属性
IUPAC Name |
2,4,6-tribromo-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDTIJKYXZZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623064 | |
| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384-87-2 | |
| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


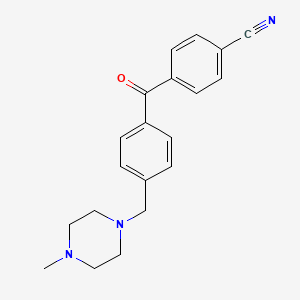
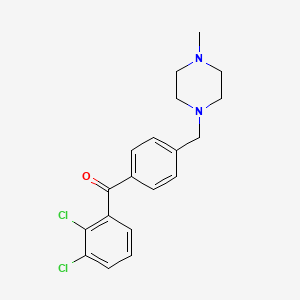
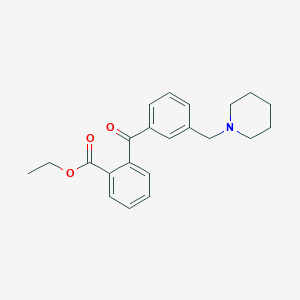
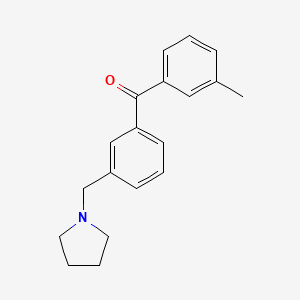
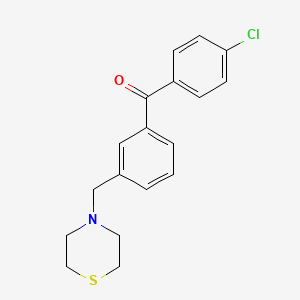
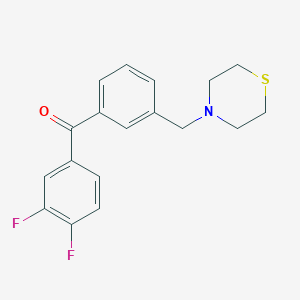
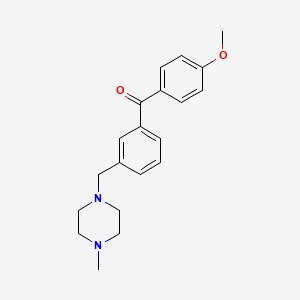
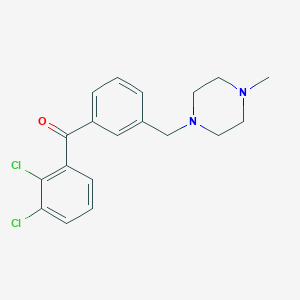
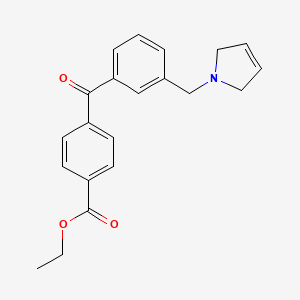
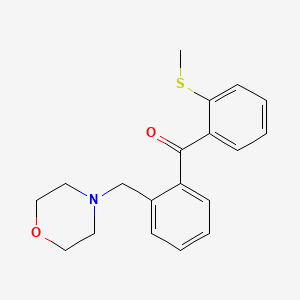
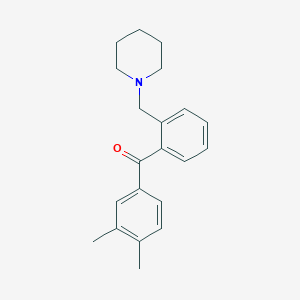
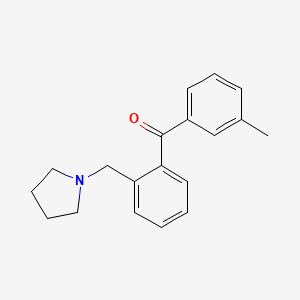
![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)
![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)
